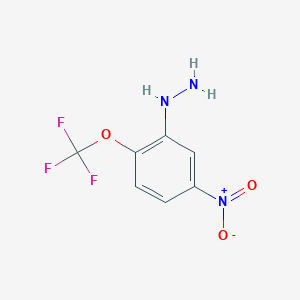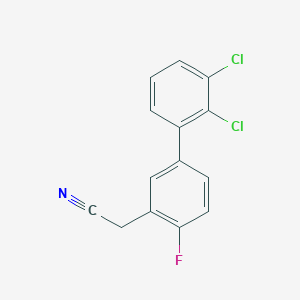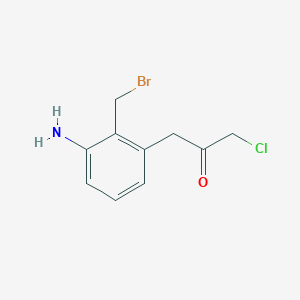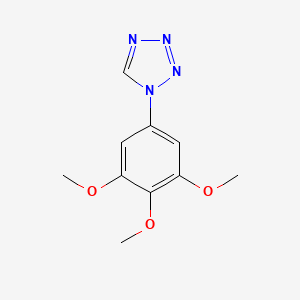
2-Fluoroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-Fluoroquinolin-3-ol involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic substitution of fluorine atoms. Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions .
Analyse Des Réactions Chimiques
2-Fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to reduce the compound, often resulting in the formation of different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Applications De Recherche Scientifique
2-Fluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it valuable in biological studies.
Medicine: It is used in the development of drugs for treating various diseases, including infections and cancer.
Industry: The compound finds applications in agriculture as a component of pesticides and in the production of liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 2-Fluoroquinolin-3-ol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and inhibit bacterial DNA-gyrase, leading to antibacterial activity. It also inhibits the phosphorylation process of transcription activators, which is important for cancer therapy .
Comparaison Avec Des Composés Similaires
2-Fluoroquinolin-3-ol can be compared with other fluorinated quinolines and fluoroquinolones:
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their broad-spectrum antibacterial activity.
Other Fluorinated Quinolines: Compounds like 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids exhibit similar biological activities but differ in their structural modifications and specific applications.
Propriétés
Formule moléculaire |
C9H6FNO |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
2-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H |
Clé InChI |
XJLRROGTQOJUJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)




![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)




